molecular formula C17H10BrFO2 B310159 6-Bromo-2-naphthyl2-fluorobenzoate

6-Bromo-2-naphthyl2-fluorobenzoate

Cat. No.: B310159
M. Wt: 345.2 g/mol
InChI Key: LXEPEMHKUATJKJ-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthyl 2-fluorobenzoate is a halogenated aromatic ester comprising a naphthyl moiety substituted with bromine at the 6-position and a fluorobenzoate ester group at the 2-position. This compound is structurally significant due to the electron-withdrawing effects of bromine and fluorine, which influence its reactivity and physical properties.

Properties

Molecular Formula

C17H10BrFO2

Molecular Weight

345.2 g/mol

IUPAC Name

(6-bromonaphthalen-2-yl) 2-fluorobenzoate

InChI

InChI=1S/C17H10BrFO2/c18-13-7-5-12-10-14(8-6-11(12)9-13)21-17(20)15-3-1-2-4-16(15)19/h1-10H

InChI Key

LXEPEMHKUATJKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Benzoate Esters

  • Ethyl 5-bromo-2-fluorobenzoate ():

    • Structural Differences : The ethyl ester group and bromine at the 5-position (vs. 6-bromo-naphthyl in the target compound) result in distinct steric and electronic profiles.
    • Reactivity : Ethyl esters generally exhibit lower hydrolysis stability compared to bulkier naphthyl esters due to increased steric hindrance in the latter.
    • Applications : Primarily used as intermediates in Suzuki-Miyaura cross-coupling reactions, whereas naphthyl-based esters may serve as precursors for fluorescent probes (e.g., PRODAN derivatives) .
  • Methyl 4-chloro-2-methylbenzoate ():

    • Substituent Effects : The chlorine atom and methyl group at the 4- and 2-positions, respectively, reduce electrophilicity compared to the bromine-fluorine combination in 6-bromo-2-naphthyl 2-fluorobenzoate.
    • Solubility : Methyl esters typically have higher solubility in polar solvents than naphthyl esters, which are more lipophilic .

Brominated Naphthol Derivatives

  • 6-Bromo-2-naphthol ():

    • Functional Group Contrast : The absence of the fluorobenzoate ester group makes 6-bromo-2-naphthol more reactive in nucleophilic substitution (e.g., etherification or sulfonation).
    • Applications : A key precursor for synthesizing 6-fluoro-2-naphthoic acid and nafamostat mesylate, highlighting its role in medicinal chemistry .
  • 2-Bromo-6-fluoronaphthalene ():

    • Electronic Properties : The fluorine atom at the 6-position enhances electron deficiency, favoring electrophilic aromatic substitution at the bromine site. This contrasts with the ester-containing target compound, where reactivity is directed toward the benzoate group.

Fluorinated Aromatic Compounds

  • 1-Chloro-2-(difluoromethyl)-3-fluorobenzene ():
    • Comparative Stability : The difluoromethyl group introduces greater hydrolytic stability than the ester linkage in 6-bromo-2-naphthyl 2-fluorobenzoate.
    • Thermal Properties : Fluorinated benzenes generally exhibit higher volatility, whereas naphthyl esters are more thermally stable due to extended conjugation .

Key Research Findings

  • Electronic Effects: The bromine atom in 6-bromo-2-naphthyl 2-fluorobenzoate deactivates the aromatic ring, directing electrophilic attacks to the fluorobenzoate group. This contrasts with non-brominated analogs like methyl 4-chloro-2-methylbenzoate, where substitution occurs at the chloro site .
  • Steric Hindrance : The naphthyl group imposes significant steric bulk, reducing reaction rates in ester hydrolysis compared to smaller esters (e.g., ethyl or methyl benzoates) .
  • Fluorophore Potential: Structural similarity to PRODAN (a fluorescent probe derived from 6-bromo-2-naphthol) suggests that 6-bromo-2-naphthyl 2-fluorobenzoate could exhibit tunable fluorescence properties, though experimental validation is needed .

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